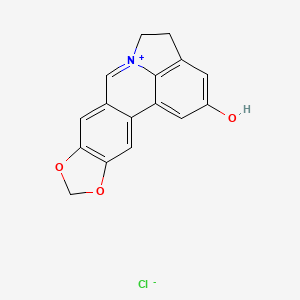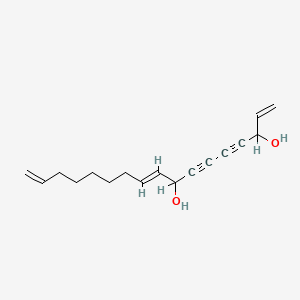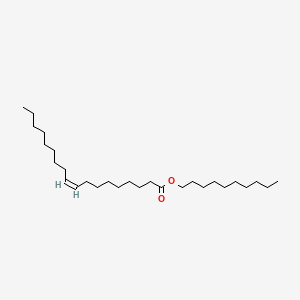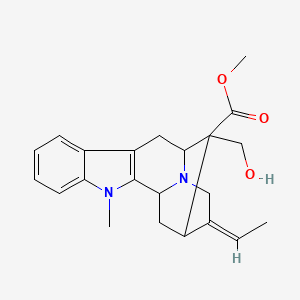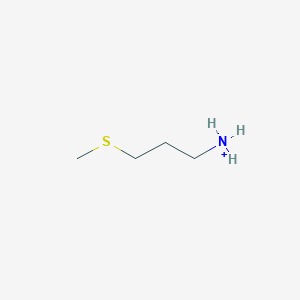
3-Methylthiopropylaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylthiopropylaminium is conjugate acid of 3-methylthiopropylamine; major species at pH 7.3. It is a conjugate acid of a 3-methylthiopropylamine.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
3-Methylthiopropionate, closely related to 3-Methylthiopropylaminium, has been studied for its metabolic pathways. Research shows that it acts as an intermediate in the transaminative pathway of methionine catabolism. The metabolism of this compound in rat liver homogenates leads to the formation of toxic compounds such as methanethiol and hydrogen sulfide, offering insights into the toxicity of methionine (Steele & Benevenga, 1979).
Autophagic/Lysosomal Protein Degradation
3-Methyladenine, a variant of 3-Methylthiopropylaminium, has been identified as a specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes. This research could be significant for understanding cellular degradation processes (Seglen & Gordon, 1982).
Fumigant Pesticide Degradation
The degradation of fumigant pesticides, including compounds similar to 3-Methylthiopropylaminium, has been extensively studied. Research indicates that soil degradation of certain pesticides, like methyl isothiocyanate, occurs through both chemical and biological mechanisms. These studies are crucial for understanding the environmental impact of agricultural fumigants (Dungan & Yates, 2003).
Polymerization and Conductivity Studies
The electrochemical polymerization of compounds like 3-methylthiophene, a variant of 3-Methylthiopropylaminium, has been explored for potential applications in conductivity. These studies offer insights into the electrical properties and applications of such polymers (Sato, Tanaka, & Kaeriyama, 1986).
Biosynthesis of Volatile Sulfur Compounds
Research into the biosynthesis of volatile sulfur compounds, including 3-(Methylthio)-1-propanol, which is structurally related to 3-Methylthiopropylaminium, has been conducted. This is significant for enhancing the flavor features of fermented foods, illustrating the applicability of such compounds in food science (Du et al., 2021).
Eigenschaften
Produktname |
3-Methylthiopropylaminium |
|---|---|
Molekularformel |
C4H12NS+ |
Molekulargewicht |
106.21 g/mol |
IUPAC-Name |
3-methylsulfanylpropylazanium |
InChI |
InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3/p+1 |
InChI-Schlüssel |
KKYSBGWCYXYOHA-UHFFFAOYSA-O |
Kanonische SMILES |
CSCCC[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



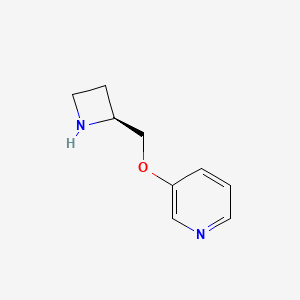
![N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)
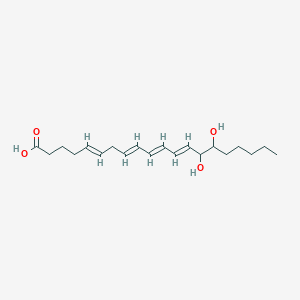
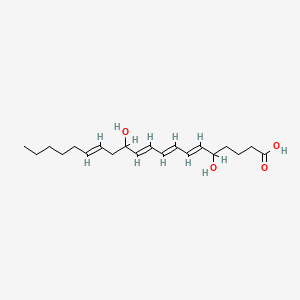
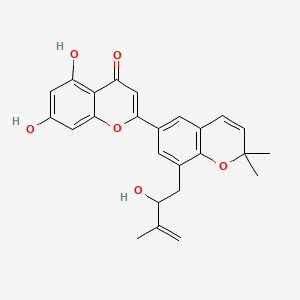
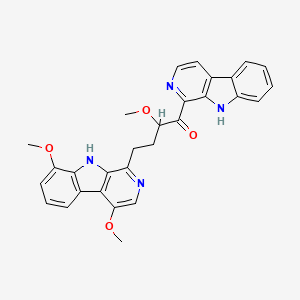
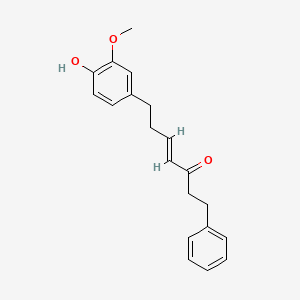
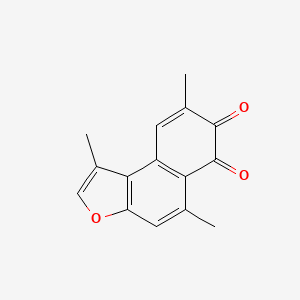
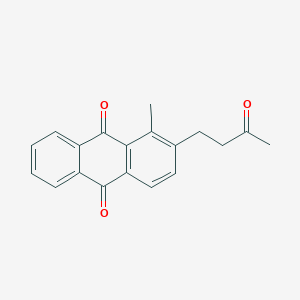
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
